1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Overview
Description
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene is a useful research compound. Its molecular formula is C12H17Br and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, as a brominated aromatic compound, shares related chemical characteristics and applications with its bromo-substituted benzene counterparts. Research has focused on the regioselective bromination of substituted benzenes and their conversion into various functionalized compounds. For instance, the NBS bromination of dimethoxydimethylbenzene under different conditions has been explored for synthesizing brominated derivatives, which are further converted into sulfur-containing quinone derivatives, demonstrating the potential for creating complex organic molecules from bromo-substituted benzene derivatives (Aitken et al., 2016).
Thermochemical Studies
Thermochemical studies of halogen-substituted methylbenzenes, including bromo-substituted derivatives, have been conducted to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such research provides insights into the physical properties and stability of these compounds, essential for their application in various chemical processes (Verevkin et al., 2015).
Organic Synthesis Applications
In organic synthesis, bromo-substituted benzenes are valuable intermediates for constructing complex molecules. Research into the ring expansion to form 1-bromo-alumacyclonona-tetraene illustrates the use of bromo-substituted compounds in synthesizing cyclic organic structures, highlighting their versatility in organic synthesis (Agou et al., 2015).
Electrochemical Reduction Processes
The electrochemical reduction of bromo-substituted dithioates has been explored, leading to the formation of benzo[b]thiophenes, demonstrating the utility of bromo-substituted benzenes in electrochemical synthesis and the generation of heterocyclic compounds (Voss & Dannat, 2015).
Crystallographic Studies
Crystallographic studies of bromo-substituted benzene derivatives provide valuable information on their molecular structure and potential interactions in solid-state forms. This knowledge is crucial for the design of materials and pharmaceuticals where molecular packing can affect properties and efficacy (Penthala et al., 2014).
Properties
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQGNJAXOJEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.